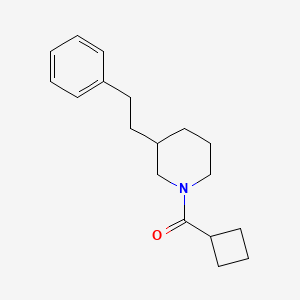
1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including addiction, epilepsy, and anxiety.
Mecanismo De Acción
1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine increases the levels of GABA in the brain, leading to a calming effect and a reduction in neuronal excitability.
Biochemical and Physiological Effects
1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine has been shown to increase GABA levels in the brain, leading to a reduction in drug-seeking behavior and withdrawal symptoms in animal models of addiction. Similarly, 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine has demonstrated anticonvulsant activity in animal models of epilepsy, suggesting its potential as a new treatment option for this condition. Additionally, 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine in lab experiments is its high selectivity for GABA aminotransferase, making it a useful tool for studying the role of this enzyme in various neurological disorders. However, one limitation of using 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine is its relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
For research may include clinical trials to evaluate the safety and efficacy of 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine in the treatment of addiction, epilepsy, and anxiety. Additionally, further studies may be needed to investigate the optimal dosing regimen and potential drug interactions of 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine.
Métodos De Síntesis
The synthesis of 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine involves the reaction of 1-(cyclobutylcarbonyl)piperidine-4-carboxylic acid with 2-phenylethylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine in high purity.
Aplicaciones Científicas De Investigación
1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine has been extensively studied for its therapeutic potential in the treatment of addiction, epilepsy, and anxiety. In preclinical studies, 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine has been shown to increase GABA levels in the brain, leading to a reduction in drug-seeking behavior and withdrawal symptoms in animal models of addiction. Similarly, 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine has demonstrated anticonvulsant activity in animal models of epilepsy, suggesting its potential as a new treatment option for this condition.
Propiedades
IUPAC Name |
cyclobutyl-[3-(2-phenylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c20-18(17-9-4-10-17)19-13-5-8-16(14-19)12-11-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEVDRFQBHMAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-fluorophenyl)-5-(spiro[2.4]hept-1-ylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5976362.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5976377.png)
![5,5-dimethyl-2-{[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B5976384.png)
![methyl 2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5976385.png)
![2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5976388.png)
![N-[3-(1-hydroxyethyl)phenyl]-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5976396.png)
![N-({1-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinyl}methyl)-3-(trifluoromethyl)benzamide](/img/structure/B5976402.png)
![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5976410.png)
![3,5-dibromo-4-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5976418.png)
![methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5976426.png)
![2-(4-chlorophenoxy)-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5976433.png)
![3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione](/img/structure/B5976438.png)
![1-{4-[(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5976446.png)
![9-(4-methoxyphenyl)-7-(2-pyridinyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5976458.png)